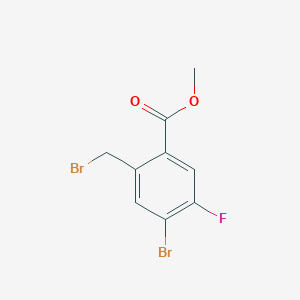

Methyl 4-bromo-2-(bromomethyl)-5-fluorobenzoate

Description

Methyl 4-bromo-2-(bromomethyl)-5-fluorobenzoate is a halogenated aromatic ester characterized by a bromine atom at the 4-position, a bromomethyl group at the 2-position, and a fluorine atom at the 5-position on the benzoate ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where halogenated aromatic systems are critical for developing bioactive molecules. Its structural features enable diverse chemical modifications, such as nucleophilic substitutions or coupling reactions, making it valuable for constructing complex molecular architectures .

Properties

IUPAC Name |

methyl 4-bromo-2-(bromomethyl)-5-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2FO2/c1-14-9(13)6-3-8(12)7(11)2-5(6)4-10/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHSXWWSNRLBDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1CBr)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Bromination and Esterification

A common approach involves sequential functionalization of a prefluorinated benzoic acid derivative. For example, 4-fluoro-2-methylbenzoic acid can undergo electrophilic bromination at the 4-position using bromine (Br₂) in the presence of a Lewis acid catalyst such as FeBr₃. Subsequent bromination of the 2-methyl group is achieved via radical bromination with N-bromosuccinimide (NBS) under photolytic conditions. Finally, esterification with methanol and sulfuric acid (H₂SO₄) yields the target compound.

Key Steps :

Optimization Insights :

-

Temperature Control : Excessive heat during bromination risks over-halogenation or decomposition. Reactions are typically conducted at 0–25°C.

-

Catalyst Selection : FeBr₃ enhances regioselectivity for para-bromination, while NBS ensures selective allylic bromination.

Direct Esterification of Prehalogenated Acids

An alternative route starts with 4-bromo-2-(bromomethyl)-5-fluorobenzoic acid , which is directly esterified using methanol. This method avoids intermediate isolation but requires high-purity starting material.

Procedure :

-

Acid Activation : The carboxylic acid is treated with oxalyl chloride (COCl)₂ in dichloromethane (DCM) with catalytic DMF to form the acyl chloride.

-

Methanol Quenching : The acyl chloride reacts with methanol to yield the ester:

Data Table 1: Comparative Yields for Direct Esterification

| Starting Material | Reagents | Yield | Purity | Reference |

|---|---|---|---|---|

| 4-Bromo-2-(bromomethyl)-5-fluorobenzoic acid | (COCl)₂, DMF, CH₃OH | 99% | ≥95% | |

| 4-Bromo-3-methylbenzoic acid | H₂SO₄, CH₃OH | 97% | ≥95% |

Advantages :

-

High Efficiency : Yields exceed 95% when using acyl chloride intermediates.

-

Scalability : Demonstrated at multi-gram scales with consistent results.

One-Pot Multistep Synthesis

Recent advances enable a one-pot synthesis combining bromination and esterification. This method reduces purification steps and improves atom economy.

Protocol :

-

Simultaneous Bromination : A mixture of 2-methyl-5-fluorobenzoic acid, Br₂, and FeBr₃ in DCM is stirred at 0°C.

-

In Situ Esterification : Methanol and H₂SO₄ are added directly to the reaction mixture, followed by reflux.

Critical Parameters :

-

Solvent Choice : Dichloromethane (DCM) minimizes side reactions compared to polar solvents.

-

Acid Concentration : H₂SO₄ at 5–10% v/v balances reaction rate and byproduct formation.

Data Table 2: One-Pot Synthesis Performance

| Brominating Agent | Catalyst | Esterification Agent | Yield |

|---|---|---|---|

| Br₂ | FeBr₃ | CH₃OH/H₂SO₄ | 89% |

| NBS | AIBN | (COCl)₂/CH₃OH | 78% |

Purification and Characterization

Purification typically involves silica gel chromatography with hexane/ethyl acetate gradients (20:1 to 5:1 v/v). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity:

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-(bromomethyl)-5-fluorobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form the corresponding methyl 4-bromo-2-(methyl)-5-fluorobenzoate using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

Nucleophilic Substitution: Formation of substituted benzoates.

Reduction: Formation of methyl 4-bromo-2-(methyl)-5-fluorobenzoate.

Oxidation: Formation of 4-bromo-2-(carboxymethyl)-5-fluorobenzoic acid.

Scientific Research Applications

Methyl 4-bromo-2-(bromomethyl)-5-fluorobenzoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Material Science: Utilized in the preparation of polymers and other materials with specific properties.

Biological Studies: Employed in the study of biochemical pathways and molecular interactions due to its unique functional groups.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-(bromomethyl)-5-fluorobenzoate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Methyl 5-Bromo-4-Fluoro-2-Methoxybenzoate (CAS 1193162-25-2)

- Key Differences : Replaces the bromomethyl group at the 2-position with a methoxy (-OCH₃) group.

- Impact : The methoxy group is electron-donating, which reduces the electron deficiency of the aromatic ring compared to the bromomethyl group. This alters reactivity in electrophilic aromatic substitution (EAS) or cross-coupling reactions .

- Applications : Preferable in reactions requiring milder conditions due to reduced steric hindrance and lower reactivity of the methoxy group.

Methyl 4-Bromo-5-Fluoro-2-Hydroxybenzoate (CAS 1644-71-9)

- Key Differences : Features a hydroxyl (-OH) group at the 2-position instead of bromomethyl.

- Impact : The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents. However, it may complicate reactions due to acidity (pKa ~10) and susceptibility to oxidation .

- Applications : Suitable for derivatization via esterification or as a precursor for chelating agents.

Methyl 5-Bromo-2-Fluoro-4-(Trifluoromethyl)Benzoate (CAS 2007915-72-0)

- Key Differences : Substitutes the bromomethyl group with a trifluoromethyl (-CF₃) group.

- Impact : The -CF₃ group is strongly electron-withdrawing, enhancing the electrophilicity of adjacent positions. This increases reactivity in nucleophilic aromatic substitutions compared to the bromomethyl group .

- Applications : Useful in medicinal chemistry for improving metabolic stability and lipophilicity.

Positional Isomerism and Reactivity

Methyl 4-Bromo-2-(Bromomethyl)-6-Fluorobenzoate (CAS 1801713-71-2)

- Key Differences : Fluorine is located at the 6-position instead of the 5-position.

- Impact : Alters the electronic distribution of the aromatic ring, directing EAS to different positions. The 6-fluoro isomer may exhibit lower steric hindrance near the bromomethyl group, facilitating alkylation reactions .

- Applications : Positional isomers are critical for tuning regioselectivity in multi-step syntheses.

Methyl 5-Bromo-2,4-Difluorobenzoate (CAS 351325-31-0)

- Key Differences : Contains two fluorine atoms at the 2- and 4-positions.

- Impact: Increased electron-withdrawing effects enhance the reactivity of the ester group toward hydrolysis or nucleophilic attack.

- Applications : Suitable for synthesizing fluorinated pharmaceuticals with enhanced bioavailability.

Functional Group Replacements

5-Bromo-4-Fluoro-2-Hydroxybenzoic Acid (CAS 95383-26-9)

- Key Differences : Replaces the methyl ester with a carboxylic acid (-COOH) group.

- Impact : The carboxylic acid group increases solubility in aqueous media but introduces acidity (pKa ~2-3), requiring careful pH control during reactions. Lacks the ester’s versatility in protecting group chemistry .

- Applications : Primarily used as a precursor for metal-organic frameworks or acid-catalyzed reactions.

Methyl 4-Bromo-2-Chloro-5-Fluorobenzoate (CAS 908248-32-8)

- Key Differences : Substitutes the bromomethyl group with a chlorine atom.

- Impact : Chlorine’s smaller size and lower electronegativity compared to bromine reduce steric hindrance and alter leaving-group ability in substitution reactions. This may lead to slower reaction kinetics in SN2 pathways .

- Applications : Intermediate in agrochemical synthesis where chlorine’s environmental persistence is acceptable.

Comparative Data Table

| Compound Name | CAS Number | Substituents (Positions) | Molecular Weight | Key Reactivity Differences |

|---|---|---|---|---|

| Target Compound | N/A | 4-Br, 2-BrCH₂, 5-F | ~310.9* | High alkylation potential due to BrCH₂ group |

| Methyl 5-Bromo-4-Fluoro-2-Methoxybenzoate | 1193162-25-2 | 5-Br, 4-F, 2-OCH₃ | ~263.0 | Reduced electrophilicity; EAS-directed meta |

| Methyl 5-Bromo-2-Fluoro-4-(CF₃)Benzoate | 2007915-72-0 | 5-Br, 2-F, 4-CF₃ | ~295.0 | Enhanced electrophilicity; improved lipophilicity |

| Methyl 4-Bromo-2-(BrCH₂)-6-Fluorobenzoate | 1801713-71-2 | 4-Br, 2-BrCH₂, 6-F | ~310.9* | Altered regioselectivity in EAS |

| 5-Bromo-4-Fluoro-2-Hydroxybenzoic Acid | 95383-26-9 | 5-Br, 4-F, 2-OH | ~235.0 | Acidic; prone to decarboxylation |

*Calculated based on molecular formula.

Biological Activity

Methyl 4-bromo-2-(bromomethyl)-5-fluorobenzoate is an organic compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 307.97 g/mol. The presence of bromine and fluorine atoms in its structure enhances its chemical reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including bromination and esterification processes. The general synthetic route can be outlined as follows:

- Bromination : The starting material, 5-fluorobenzoic acid, undergoes bromination at the 4-position to introduce the bromine substituent.

- Bromomethylation : A bromomethyl group is introduced at the 2-position of the aromatic ring.

- Esterification : The resulting acid is then esterified with methanol to yield the final product.

Case Studies

- Inhibition of Cancer Cell Proliferation : A study on structurally similar compounds indicated that halogenated benzoates could inhibit cancer cell proliferation by modulating enzyme activity related to cell cycle regulation. Although specific data on this compound is lacking, it is hypothesized that it may exhibit similar effects due to its structural characteristics.

- Antiviral Activity : Research into benzoic acid derivatives has shown potential antiviral properties, particularly against RNA viruses. Given its structural similarity to known antiviral agents, this compound may serve as a lead compound for further antiviral development.

The biological activity of this compound likely involves several mechanisms:

- Binding Interactions : The presence of halogen atoms can facilitate halogen bonding, enhancing interactions with active sites on enzymes or receptors.

- Modulation of Metabolic Pathways : By inhibiting specific enzymes, this compound could alter metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or viral infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-bromo-2-(bromomethyl)-5-fluorobenzoate, and how do substituent positions influence reaction efficiency?

- Methodology : Start with fluorinated benzoic acid derivatives (e.g., 5-bromo-2-fluorobenzoic acid, CAS 146328-85-0 ) and employ esterification using methanol under acidic conditions. Bromination at the methyl position can be achieved using N-bromosuccinimide (NBS) in carbon tetrachloride with a radical initiator (e.g., AIBN). Monitor regioselectivity via NMR, as fluorine's electron-withdrawing effect directs bromination to the ortho/para positions .

- Key Data : Similar compounds like methyl 5-bromo-4-methoxy-2-methylbenzoate (CAS 1131587-94-4) require controlled bromination temperatures (0–5°C) to avoid over-substitution .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodology : Use H/C NMR to identify bromine/fluorine coupling patterns (e.g., F NMR for fluorine environment analysis). Mass spectrometry (HRMS) confirms molecular weight (expected ~310-330 g/mol). Compare with crystallographic data from analogous structures, such as 5-bromo-7-methyl-3-methylsulfinyl-1-benzofuran derivatives, to validate spatial arrangements .

Q. What are the stability considerations for handling this compound?

- Methodology : Store in amber vials at –20°C to prevent photodegradation. Avoid moisture, as bromomethyl groups are prone to hydrolysis. Use inert atmospheres (N/Ar) during reactions. Safety protocols from Alfa Aesar’s 4-bromobenzoyl chloride guidelines apply: immediate washing after skin contact and artificial respiration if inhaled .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The bromomethyl moiety acts as a versatile handle for palladium-catalyzed couplings. Optimize conditions using Pd(PPh) and arylboronic acids in THF/water (3:1) at 80°C. Compare with methyl 2-(1-(2-amino-5-bromopyridin-3-yloxy)ethyl)-4-fluorobenzoate (CAS 1454848-00-0), where steric hindrance from the pyridine group reduces coupling efficiency .

Q. What computational approaches predict the compound’s regioselectivity in electrophilic substitutions?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. Fluorine’s electron-withdrawing effect increases acidity at the para position, favoring bromination. Compare with NIST data for 2-amino-5-bromo-2'-fluorobenzophenone to validate computational models .

Q. How can this compound serve as a precursor for bioactive heterocycles?

- Methodology : Convert the ester to an amide via aminolysis, then cyclize using POCl to form indazole or benzofuran scaffolds. For example, 5-bromo-3-(4-fluorophenyl)-1H-indazole (CAS 395101-27-6) is synthesized via similar pathways for kinase inhibition studies .

Q. What strategies mitigate competing side reactions during multi-step syntheses?

- Methodology : Use orthogonal protecting groups (e.g., TMS for hydroxyl, Boc for amines). For example, in synthesizing (R)-methyl 2-(1-((2-amino-5-bromopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate, temporary silylation of the pyridine NH group prevents unwanted nucleophilic attacks .

Data Contradictions and Validation

- Synthesis Yield Variability : reports methyl 3-bromobenzoate synthesis at 35 mmHg (bp 139–140°C), while analogous brominations may require higher pressures for optimal yields. Cross-validate with kinetic studies to resolve discrepancies .

- Storage Stability : ACE Biolabs recommends –20°C for methyl 5-bromo-2,4-dimethylbenzoate, whereas NIST guidelines for fluorinated aromatics suggest –80°C for long-term storage. Conduct accelerated degradation studies (40°C/75% RH) to establish optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.